2',2'-Difluoro-2'-deoxyuridine-13C,15N2
Description
Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes into molecules to act as tracers. silantes.comwikipedia.org These isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H), possess the same chemical properties as their more abundant counterparts but are distinguishable by their mass. silantes.comwikipedia.org This key difference allows researchers to track the journey of these labeled molecules through complex biological systems using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. silantes.comwikipedia.orgdiagnosticsworldnews.com
Properties
CAS No. |
1233921-75-9 |
|---|---|
Molecular Formula |
C₈¹³CH₁₀F₂¹⁵N₂O₅ |
Molecular Weight |
267.16 |
Synonyms |
2’-Deoxy-2’,2’-difluorouridine-13C,15N2 ; 2’,2’-Difluorodeoxyuridine-13C,15N2; |
Origin of Product |
United States |
Synthetic Strategies for 2 ,2 Difluoro 2 Deoxyuridine 13c,15n2
Methodologies for Isotopic Enrichment of Precursor Molecules
The synthesis of 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂ necessitates the initial preparation of a pyrimidine (B1678525) precursor, typically uracil (B121893), enriched with Carbon-13 and Nitrogen-15 isotopes. The IUPAC name, 1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione-2-¹³C-1,3-¹⁵N₂, indicates that the isotopic labels are located within the pyrimidine ring. nucleosyn.com Methodologies for producing such labeled precursors can be broadly categorized into biosynthetic and chemical synthesis approaches.
Biosynthetic Methods: Biosynthetic routes leverage microorganisms to incorporate stable isotopes from simple labeled precursors in the growth medium into more complex biomolecules. oup.comnih.gov Bacteria, such as E. coli, or algae, like Chlorella, are cultivated in minimal media where the sole carbon and nitrogen sources are isotopically labeled. nih.govnih.gov For instance, ¹³C-glucose or ¹³C-methanol can serve as the carbon source, while ¹⁵NH₄Cl is a common source for Nitrogen-15. oup.comnih.gov The microorganisms metabolize these simple labeled compounds to produce a full suite of biomolecules, including nucleosides and their precursors, with high isotopic enrichment. researchgate.net The nucleic acids (RNA and DNA) are then harvested from the cells and hydrolyzed to yield the constituent isotopically labeled nucleosides or bases. oup.comscispace.com
Chemical Synthesis: Chemical synthesis offers a more direct and site-specific approach to labeling. The construction of the [¹³C, ¹⁵N₂]-labeled uracil ring can be achieved from simple, commercially available labeled starting materials. A general strategy involves building the pyrimidine ring structure using precursors where the desired atoms are already isotopes. For example, [¹³C]-urea and ¹⁵N-labeled compounds can be used in condensation reactions to form the heterocyclic ring system. A review of chemical synthesis methods highlights various pathways for single and multiple site-specific labeling of pyrimidine bases. researchgate.net
| Enrichment Method | Precursors | Process Summary | Typical Enrichment |
| Biosynthesis | ¹³C-Glucose, ¹⁵N-Ammonium Chloride | Culturing of microorganisms (e.g., E. coli) on labeled minimal media, followed by extraction and hydrolysis of nucleic acids. oup.comnih.gov | >98% nih.gov |
| Chemical Synthesis | [¹³C]-Urea, ¹⁵N-labeled precursors | Stepwise construction of the pyrimidine ring using isotopically labeled building blocks. researchgate.net | >99% |
Chemical Synthesis Pathways for 2',2'-Difluoro-2'-deoxyuridine (B193463) Scaffolds
The synthesis of the core 2',2'-Difluoro-2'-deoxyuridine molecule, irrespective of labeling, hinges on the stereospecific construction of the 2-deoxy-2,2-difluororibofuranose sugar moiety and its subsequent coupling to a uracil base. A key and widely adopted strategy involves the synthesis of a crucial intermediate, 2-deoxy-2,2-difluororibonolactone. thieme-connect.de
A prominent synthetic route, as described in the literature, can be summarized in the following key stages:
Lactone Formation: The synthesis often begins with a protected ribose derivative, which undergoes a series of reactions to introduce the geminal fluorine atoms at the C2' position and form the lactone ring.
Stereoselective Reduction: The difluororibonolactone intermediate is then stereoselectively reduced to form the desired 2-deoxy-2,2-difluororibofuranose. This step is critical for establishing the correct stereochemistry of the final nucleoside. google.com
Protection and Activation: The hydroxyl groups of the difluorinated sugar are protected with suitable protecting groups (e.g., benzoyl groups) to prevent side reactions during the glycosylation step. The anomeric carbon (C1') is then activated, often by converting it into a halide (e.g., a bromide), to facilitate coupling with the nucleobase. google.com
Glycosylation: The activated difluoro-sugar is coupled with a silylated derivative of the uracil base (in this case, the isotopically labeled uracil). This reaction, often a Vorbrüggen glycosylation, forms the crucial N-glycosidic bond between the sugar and the pyrimidine base. researchgate.net
Deprotection: Finally, the protecting groups on the sugar moiety are removed under specific conditions to yield the final 2',2'-Difluoro-2'-deoxyuridine scaffold. thieme-connect.degoogle.com
An important aspect of this synthesis is the control of anomeric selectivity, ensuring the formation of the biologically active β-anomer. This is often achieved through careful selection of reaction conditions and catalysts, or via selective crystallization to isolate the desired isomer. thieme-connect.de
Integration of Carbon-13 and Nitrogen-15 Isotopes during Nucleoside Synthesis
The integration of the ¹³C and ¹⁵N isotopes into the final molecule is achieved during the glycosylation step. The pre-synthesized, isotopically enriched [2-¹³C, 1,3-¹⁵N₂]-uracil is used as the nucleobase component in the coupling reaction.
The typical procedure involves:
Preparation of the Labeled Base: The [¹³C, ¹⁵N₂]-uracil, obtained either through biosynthesis or chemical synthesis as described in section 2.1, is prepared for the coupling reaction.
Silylation of the Base: The labeled uracil is treated with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS), to increase its solubility in organic solvents and activate it for the glycosylation reaction.
Coupling Reaction: The silylated [¹³C, ¹⁵N₂]-uracil is reacted with the activated 2-deoxy-2,2-difluororibofuranose derivative (from section 2.2). This reaction forms the N-glycosidic bond, thereby incorporating the labeled pyrimidine ring into the nucleoside structure. researchgate.netnih.gov
This strategy, where the label is incorporated via a pre-labeled nucleobase, is a common and efficient method for producing isotopically labeled nucleosides. researchgate.netnih.gov It allows for the specific placement of isotopes without altering the established and optimized synthetic route for the complex sugar moiety.
Purification and Isotopic Purity Validation for Research Applications
Following the synthesis, a rigorous purification and validation process is essential to ensure the final product, 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂, meets the high standards required for its use in research applications. The primary goals are to establish high chemical purity (removing unreacted starting materials, byproducts, and isomers) and to confirm the isotopic enrichment and location of the labels.
Purification Methods: Purification of the crude product is typically accomplished using chromatographic techniques.
Silica Gel Column Chromatography: Often used as an initial purification step to separate the desired nucleoside from nonpolar impurities and reagents. google.com
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is the method of choice for final purification. It provides excellent resolution, allowing for the separation of the target compound from closely related impurities and achieving chemical purities often exceeding 95%. nih.govnih.gov
Validation and Analysis: A combination of analytical techniques is employed to confirm the identity, purity, and isotopic labeling of the final compound.
| Analytical Technique | Purpose | Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity Assessment | Quantifies the percentage of the desired compound relative to impurities. lgcstandards.com |
| Mass Spectrometry (MS) | Molecular Weight & Isotopic Enrichment Verification | Confirms the correct molecular weight for the labeled compound and allows for the calculation of isotopic enrichment by analyzing the isotopic distribution pattern. nih.govacs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation & Label Position | ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra confirm the chemical structure and verify the specific locations of the isotopic labels through analysis of chemical shifts and coupling constants. frontiersin.org |
Commercial suppliers of 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂ typically provide a certificate of analysis detailing the results from these techniques, confirming chemical purity of >95% and isotopic enrichment of >98%. nucleosyn.com This ensures the reliability of the compound as an internal standard in quantitative mass spectrometry-based assays.
Advanced Analytical Methodologies Employing 2 ,2 Difluoro 2 Deoxyuridine 13c,15n2
Mass Spectrometry-Based Approaches for Detection and Quantification
Mass spectrometry (MS) stands as a cornerstone for the analysis of 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂, offering unparalleled sensitivity and specificity. These attributes are critical for discerning the compound and its metabolic products from a complex biological matrix.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Tracing Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for tracing the metabolic fate of 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂. researchgate.netnih.gov This method combines the separation capabilities of liquid chromatography with the precise detection and fragmentation abilities of tandem mass spectrometry. researchgate.netyoutube.com The initial chromatographic step separates the labeled compound and its metabolites from other cellular components. Subsequently, the mass spectrometer detects the specific mass-to-charge ratio of the parent ion and its characteristic fragment ions, allowing for unambiguous identification and quantification. nih.govnih.gov
Researchers have developed and validated sensitive LC-MS/MS methods for the simultaneous quantification of gemcitabine (B846) (dFdC) and its main metabolite, 2',2'-difluoro-2'-deoxyuridine (B193463) (dFdU), in various biological matrices like mouse plasma and brain tissue. researchgate.netnih.gov These assays often employ a simplified protein precipitation for sample extraction and a rapid chromatographic run, significantly reducing analysis time. researchgate.netresearchgate.net The use of multiple reaction monitoring (MRM) with positive/negative ion switching enhances the specificity of detection for both the parent drug and its metabolite. researchgate.netnih.gov
A key application of LC-MS/MS in this context is stable isotope-resolved metabolomics (SIRM). nih.govspringernature.com By introducing 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂ into a biological system, scientists can track the incorporation of the ¹³C and ¹⁵N isotopes into downstream metabolites. nih.govmssm.edu This allows for the mapping of metabolic pathways and the identification of unexpected biochemical transformations. nih.gov
Table 1: LC-MS/MS Parameters for the Analysis of 2',2'-Difluoro-2'-deoxyuridine
| Parameter | Description | Reference |
|---|---|---|
| Chromatography Column | Gemini C18, XBridge C18 | researchgate.netnih.gov |
| Mobile Phase | Gradient elution with methanol (B129727) and ammonium (B1175870) acetate | researchgate.net |
| Ionization Mode | Positive/Negative Ion Switching Electrospray Ionization (ESI) | researchgate.netnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.netnih.gov |
| Internal Standard | Isotopically labeled analogs of dFdC and dFdU | researchgate.net |
Isotopic Pattern Analysis and Mass Isotopomer Distribution (MID) for Metabolic Pathway Elucidation
The analysis of isotopic patterns and mass isotopomer distribution (MID) provides deep insights into the activity of metabolic pathways. princeton.edunih.gov When 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂ is metabolized, the stable isotopes are incorporated into various downstream molecules. The resulting mass shifts and the distribution of these isotopes across a metabolite pool, known as the MID, reveal the relative contributions of different pathways to its production. nih.gov
High-resolution mass spectrometry is essential for distinguishing between different isotopologues, especially when multiple isotopic labels are used. nih.gov For example, the ability to differentiate between the incorporation of a ¹³C atom versus a ¹⁵N atom, which both result in a nominal mass increase of one, is critical for accurate pathway analysis. nih.gov Computational tools like X¹³CMS have been developed to analyze untargeted metabolomic data from stable isotope tracing experiments, identifying all metabolites that have incorporated the isotopic label and quantifying the extent of labeling for each. nih.gov This systems-level approach enables the discovery of novel metabolic routes and provides a comprehensive view of cellular metabolism. mssm.edunih.gov
Application as a Stable Isotope Internal Standard in Quantitative Biological Assays
2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂ is an ideal stable isotope internal standard (SIL-IS) for quantitative biological assays. nucleosyn.commedchemexpress.com Because it is chemically identical to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. researchgate.net However, its distinct mass allows it to be differentiated from the endogenous compound.
The use of a SIL-IS is crucial for correcting for sample loss during preparation and for variations in instrument response, thereby improving the accuracy and precision of quantification. researchgate.net For instance, in pharmacokinetic studies, where accurate measurement of drug and metabolite concentrations over time is critical, the inclusion of 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂ as an internal standard is indispensable for reliable data. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and interactions of molecules at the atomic level. The incorporation of ¹³C and ¹⁵N isotopes into 2',2'-Difluoro-2'-deoxyuridine significantly enhances the utility of NMR for its study.
Carbon-13 NMR for Carbon Backbone Elucidation and Conformational Analysis
Carbon-13 (¹³C) NMR spectroscopy is instrumental in elucidating the carbon framework of 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂. nucleosyn.com The ¹³C isotope has a nuclear spin of ½, making it NMR-active. By analyzing the chemical shifts and coupling constants in a ¹³C NMR spectrum, researchers can determine the connectivity of carbon atoms and gain insights into the molecule's conformation. researchgate.netchemicalbook.com
The chemical shift of each carbon atom is highly sensitive to its local electronic environment, providing a unique fingerprint of the molecular structure. Two-dimensional NMR techniques, such as HETCOR (Heteronuclear Correlation) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish correlations between carbon atoms and attached or nearby protons, further aiding in the complete assignment of the carbon skeleton. researchgate.net These analyses are crucial for confirming the identity and purity of the synthesized labeled compound. xml-journal.net
Table 2: Predicted ¹³C NMR Chemical Shifts for a Related Compound
| Atom | Chemical Shift (ppm) |
|---|---|
| C2 | 152.0 |
| C4 | 165.1 |
| C5 | 102.8 |
| C6 | 142.3 |
| C1' | 90.1 |
| C2' | 124.5 |
| C3' | 75.2 |
| C4' | 85.7 |
| C5' | 60.9 |
Note: This is a predicted spectrum for a similar, unlabeled compound and serves as an illustrative example. Actual values for 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂ may vary. hmdb.ca
Nitrogen-15 NMR for Nitrogenous Base Characterization and Interactions
Nitrogen-15 (¹⁵N) NMR spectroscopy offers a direct probe into the nitrogenous base of 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂. rsc.orgacs.org The ¹⁵N isotope, like ¹³C, has a nuclear spin of ½. The labeling of the pyrimidine (B1678525) ring with ¹⁵N allows for the direct observation of the nitrogen atoms, which is often difficult in natural abundance due to the low sensitivity and unfavorable relaxation properties of the more abundant ¹⁴N isotope. rsc.orgdtic.mil
¹⁵N chemical shifts are sensitive to protonation events, hydrogen bonding, and metal coordination at the nitrogen sites. researchgate.netnih.gov This makes ¹⁵N NMR an excellent tool for studying the interactions of the nucleoside with other molecules, such as enzymes or nucleic acids. nih.gov By monitoring changes in the ¹⁵N chemical shifts upon binding, researchers can identify the specific nitrogen atoms involved in the interaction and characterize the nature of the binding. researchgate.netnih.gov One-bond ¹⁵N-¹H coupling constants can also provide information about the hybridization and bonding environment of the nitrogen atoms. researchgate.net
Multi-dimensional NMR Techniques for Biomolecular Interaction Mapping
The strategic incorporation of stable isotopes into biomolecular probes is a cornerstone of modern Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed investigation of molecular interactions at atomic resolution. The compound 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂ is a prime example of such a probe, meticulously designed for advanced NMR studies. Its unique combination of NMR-active nuclei—¹⁹F, ¹³C, and ¹⁵N—provides a multi-faceted tool for elucidating the intricacies of its interactions with biological targets such as enzymes or nucleic acid-binding proteins.
The presence of ¹³C and ¹⁵N labels is fundamental for the application of multi-dimensional heteronuclear NMR experiments, which are essential for resolving the spectral complexity of large biomolecules and their complexes. nih.govoup.com These isotopic labels allow for the transfer of magnetization between different types of nuclei, forming the basis of powerful techniques like Heteronuclear Single Quantum Coherence (HSQC) and multi-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY). oup.comnih.gov
Simultaneously, the two fluorine atoms at the 2'-position serve as highly sensitive ¹⁹F NMR probes. Fluorine-19 is an ideal nucleus for NMR because of its 100% natural abundance, high gyromagnetic ratio (resulting in 83% of the sensitivity of protons), and the absence of endogenous ¹⁹F signals in most biological systems. nih.govacs.org The chemical shift of ¹⁹F is exceptionally sensitive to its local electronic environment, making it an excellent reporter of binding events, conformational changes, and other molecular interactions. acs.orgnih.gov
The combination of these labels within a single molecule allows researchers to leverage a suite of one-, two-, and three-dimensional NMR experiments to map interaction interfaces with high precision.
Detailed Research Findings
Research employing isotopically labeled nucleosides in multi-dimensional NMR provides a clear framework for understanding the utility of 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂. When this labeled uridine (B1682114) analogue is incorporated into a DNA or RNA oligonucleotide, it acts as a specific probe to monitor interactions with a target protein or other biomolecule.
Chemical Shift Perturbation (CSP) Mapping: The most direct method for identifying an interaction surface is through Chemical Shift Perturbation (CSP) mapping. acs.org Upon addition of an unlabeled binding partner (e.g., a protein) to the labeled oligonucleotide, changes in the chemical shifts of the probe's nuclei are monitored.
¹H-¹⁵N HSQC: This 2D experiment correlates the chemical shifts of amide protons with their directly bonded ¹⁵N atoms. For the labeled uridine, this experiment specifically monitors the environment around the N1 and N3 atoms in the pyrimidine ring. Significant shifts in the corresponding cross-peaks in the HSQC spectrum upon protein binding indicate that these positions are at or near the interaction interface. acs.org
¹H-¹³C HSQC: This experiment provides a fingerprint of all protonated carbons. oup.com By monitoring shifts in the cross-peaks corresponding to the sugar and base carbons of the labeled uridine, researchers can map the parts of the nucleoside that are most affected by the binding event. The large chemical shift dispersion of ¹³C helps to resolve signals that would otherwise overlap in a simple 1D proton spectrum. oup.com
¹⁹F NMR: In its simplest form, a 1D ¹⁹F NMR spectrum can be used to detect binding. The appearance of a new ¹⁹F signal or a shift in the existing signal upon titration with a binding partner provides unambiguous evidence of an interaction and can be used to determine binding affinity (Kd). nih.gov Because the ¹⁹F chemical shift is so sensitive to the environment, even subtle conformational changes upon binding can be detected.
Structural Determination with NOESY: To gain a more detailed three-dimensional picture of the interaction, multi-dimensional NOESY experiments are employed. The Nuclear Overhauser Effect (NOE) is distance-dependent (proportional to r⁻⁶) and allows for the detection of protons that are close in space (< 5 Å), regardless of whether they are connected by chemical bonds. acs.org
³D ¹⁵N-edited or ¹³C-edited NOESY-HSQC: These experiments are crucial for resolving ambiguity and assigning intermolecular NOEs. nih.gov In a typical setup, the protein is unlabeled, while the nucleic acid contains the 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂ probe. An NOE cross-peak between a proton on the labeled uridine (resolved in the ¹³C or ¹⁵N dimension) and a proton on the protein provides direct evidence of their spatial proximity, defining the binding interface at the atomic level. nih.gov The use of isotope-filtered experiments ensures that only these specific intermolecular interactions are observed, simplifying the resulting spectra. nih.gov
The data below summarizes the key nuclei and NMR experiments used for interaction mapping with this compound.
Table 1: Key NMR-Active Nuclei in 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂
| Nucleus | Spin | Natural Abundance (%) | Relative Sensitivity (vs. ¹H) | Primary Role in Interaction Mapping |
| ¹H | 1/2 | 99.98 | 1.00 | Detected nucleus; provides high-resolution structural data and NOEs. |
| ¹³C | 1/2 | 1.1 | 0.016 | Provides a second dimension for spectral dispersion, resolving overlap; used in ³D/⁴D experiments and CSP mapping. oup.com |
| ¹⁵N | 1/2 | 0.37 | 0.001 | Provides a second dimension for spectral dispersion, particularly for the pyrimidine ring; used in ³D/⁴D experiments and CSP mapping. acs.org |
| ¹⁹F | 1/2 | 100 | 0.83 | Highly sensitive probe for binding events; its chemical shift is very responsive to environmental changes. acs.org |
Table 2: Multi-dimensional NMR Experiments for Biomolecular Interaction Mapping
| Experiment | Nuclei Correlated | Information Yielded |
| ¹H-¹⁵N HSQC | ¹H — ¹⁵N | Maps the chemical environment around the nitrogen atoms of the pyrimidine ring; identifies interaction sites via CSPs. acs.org |
| ¹H-¹³C HSQC | ¹H — ¹³C | Maps the chemical environment of the entire nucleoside (sugar and base); identifies interaction sites via CSPs with high resolution. oup.com |
| 1D ¹⁹F NMR | ¹⁹F | Rapidly detects binding events and can be used to quantify binding affinity; highly sensitive to conformational changes. nih.gov |
| ³D ¹⁵N/¹³C-edited NOESY | ¹H — ¹H (via ¹⁵N/¹³C) | Identifies intermolecular and intramolecular proton-proton distances, providing crucial restraints for high-resolution 3D structure determination of the complex. nih.gov |
Applications in Quantitative Metabolic Research and Flux Analysis
Elucidation of Deoxyuridine and Related Nucleoside Metabolic Pathways
The use of 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂ is instrumental in mapping the metabolic pathways of deoxyuridine and its analogues. As a labeled version of dFdU, it mimics the behavior of the natural metabolite, allowing scientists to track its uptake and subsequent intracellular processing. nucleosyn.commedchemexpress.compharmaffiliates.com Upon entering a cell, dFdU is known to be phosphorylated into its monophosphate (dFdUMP), diphosphate (B83284) (dFdUDP), and triphosphate (dFdUTP) forms. nih.gov
Tracing of Carbon and Nitrogen Fluxes in Intracellular Pathways
A significant advantage of 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂ is its ability to trace both carbon and nitrogen fluxes concurrently. embopress.orgnih.gov Stable isotope tracing allows a substrate to be followed through a series of downstream biochemical reactions, offering deep insights into the metabolic wiring of cells. nih.govspringernature.com The ¹³C atoms track the path of the carbon skeleton of the uridine (B1682114) molecule, while the ¹⁵N atoms track the fate of the nitrogen in the pyrimidine (B1678525) ring.
This dual-labeling approach provides a more complete picture of nucleotide metabolism than single-isotope tracers. nih.gov It is particularly powerful for studying the interplay between carbon and nitrogen metabolism, which is fundamental to the synthesis of essential biomolecules like nucleotides and amino acids. nih.govacs.org By measuring the incorporation of ¹³C and ¹⁵N into downstream metabolites, researchers can quantify the relative rates of various interconnected pathways and understand how cells coordinate these metabolic processes. embopress.orgnih.gov
Quantitative ¹³C Metabolic Flux Analysis (MFA) Utilizing Isotopomer Data
Quantitative ¹³C Metabolic Flux Analysis (MFA) is a cornerstone technology for determining intracellular reaction rates. frontiersin.orgnih.gov The fundamental principle of MFA is that the distribution of ¹³C atoms within a metabolite's structure, known as its isotopomer pattern, is a direct result of the fluxes through the metabolic network that produced it. nih.govresearchgate.net By introducing a ¹³C-labeled substrate like 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂ and measuring the resulting isotopomer distributions in downstream metabolites, scientists can reverse-engineer the metabolic fluxes. medchemexpress.comnih.govacs.org
The success of an MFA study hinges on the careful design of the isotope tracer experiment. researchgate.netfrontiersin.org The choice of tracer and experimental conditions determines the precision with which fluxes can be resolved. researchgate.net Experiments are generally conducted under two distinct conditions: steady-state or dynamic.
Steady-State MFA: In these experiments, cells are cultured with the isotopic tracer for a duration sufficient to achieve both metabolic and isotopic equilibrium. embopress.orgnih.gov At this point, the labeling pattern of intracellular metabolites is constant over time. This method is considered the "gold standard" for quantifying fluxes in systems that can be maintained in a stable condition. frontiersin.org
Dynamic (or Non-Stationary) MFA: This approach involves collecting samples at multiple time points after the introduction of the isotopic tracer, capturing the transient phase before isotopic steady state is reached. nih.govvanderbilt.edu This provides valuable information on metabolite turnover rates and pool sizes, aspects that are not captured in steady-state analysis. nih.govresearchgate.net
The following table provides a comparison of these two experimental designs:
| Feature | Steady-State MFA | Dynamic (Non-Stationary) MFA |
| Principle | Measures isotopic labeling at equilibrium. embopress.org | Measures the rate of change of isotopic labeling over time. vanderbilt.edu |
| Primary Output | Time-invariant intracellular fluxes. nih.gov | Time-resolved fluxes, metabolite turnover rates, and pool sizes. researchgate.net |
| Experimental Duration | Long, requires reaching isotopic steady state (often several cell doubling times). nih.gov | Short, focuses on the initial transient labeling period. nih.gov |
| Complexity | Computationally less intensive. | Computationally more complex, requires solving differential equations. |
| Application | Ideal for systems at a stable growth phase. frontiersin.org | Suitable for studying metabolic shifts and systems that do not reach a steady state. nih.gov |
The determination of fluxes from isotopomer data is a computationally intensive process. nih.gov The workflow begins with the measurement of mass isotopomer distributions of key metabolites using techniques like GC-MS or LC-MS/MS. frontiersin.org This experimental data is then used as an input for a computational model.
This model includes:
A stoichiometric map of all relevant biochemical reactions. frontiersin.org
Atom transition maps that describe how carbon and nitrogen atoms are rearranged in each reaction. frontiersin.org
A system of mass balance equations for each metabolite in the network. nih.gov
Software platforms are used to solve this system of equations by iteratively adjusting the unknown flux values until the model-predicted isotopomer patterns best match the experimentally measured data. frontiersin.orgnih.gov This optimization procedure yields a flux map, which is a quantitative representation of the activity of all the pathways in the network. nih.govacs.org
A key application of MFA is to understand how cellular metabolism responds to various perturbations. springernature.com These can include genetic modifications, changes in nutrient availability, or the introduction of a drug. nucleosyn.com By establishing a baseline flux map of a cellular system and then comparing it to a flux map generated after a specific perturbation, researchers can identify which metabolic pathways are altered. springernature.com For instance, using 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂ as a tracer, one could investigate how cancer cells adapt their nucleoside metabolism in response to a new therapy. This can reveal mechanisms of drug resistance or identify novel metabolic vulnerabilities that could be targeted for improved treatments.
Investigating Nucleotide Biosynthesis and Salvage Pathway Contributions
Cells synthesize nucleotides through two primary routes: the de novo pathway, which builds them from simple precursors like amino acids, and the salvage pathway, which recycles nucleobases and nucleosides from the breakdown of nucleic acids or from the extracellular environment. nih.govyoutube.com Distinguishing the relative activity of these two pathways is crucial for understanding cell proliferation and metabolism, and it is a challenge that isotopic tracers are uniquely suited to address. nih.gov
By supplying 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂ to cells, researchers can directly trace the flux through the pyrimidine salvage pathway. nih.gov The labeled tracer is taken up and phosphorylated by salvage enzymes. By analyzing the extent of ¹³C and ¹⁵N incorporation into the total intracellular pool of pyrimidine nucleotides and comparing it to the labeling of precursors from the de novo pathway (e.g., labeled glucose or glutamine), the relative contribution of each pathway can be accurately quantified. nih.govnih.gov This knowledge is vital for the development of anticancer and antimicrobial drugs that often target one of these pathways specifically. nih.gov
Research on Nucleic Acid Dynamics and Modifications Using 2 ,2 Difluoro 2 Deoxyuridine 13c,15n2
Assessment of DNA Replication Fidelity and Kinetics
The study of DNA replication, a fundamental process for cell proliferation, benefits significantly from the use of nucleoside analogues. Analogues like 2',2'-difluorodeoxycytidine (dFdC), a closely related compound, are known to be incorporated into DNA and affect the kinetics of DNA synthesis. nih.govnih.gov Pre-incubation of cells with dFdC leads to a dose-dependent decrease in the incorporation of natural thymidine (B127349) and an accumulation of small, nascent DNA fragments. nih.gov This suggests that while the analogue is incorporated into the growing DNA strand, it slows down the rate of DNA elongation rather than acting as an absolute chain terminator. nih.gov
The use of 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂ allows for highly sensitive and specific assessment of these kinetic effects. The isotopic labels enable researchers to use techniques like mass spectrometry to quantify the exact amount of the analogue incorporated into DNA over time. This provides detailed data on how the analogue affects the speed and processivity of DNA polymerases. For instance, studies with dFdC have shown that after its incorporation, the DNA primer is extended by one more deoxynucleotide before a significant pause in polymerization occurs. nih.govresearchgate.net The ¹³C and ¹⁵N labels would allow for the precise tracing of the fate of these stalled replication forks and an evaluation of the fidelity of the polymerases that encounter this modified nucleoside.
Table 1: Impact of dFdC on DNA Synthesis in HL-60 Cells
| dFdC Concentration | Effect on [³H]thymidine Incorporation | Observation on Nascent DNA |
|---|---|---|
| Increasing Concentrations | Concentration-dependent decrease | Accumulation of small DNA fragments nih.gov |
This table illustrates the kinetic effects of the related analogue, gemcitabine (B846) (dFdC), on DNA replication.
Monitoring RNA Synthesis and Turnover Rates through Metabolic Labeling
Metabolic labeling with nucleoside analogues is a cornerstone technique for studying the lifecycle of RNA, encompassing its synthesis and degradation. springernature.com By introducing an analogue into cell culture, it is incorporated into newly transcribed RNA molecules. researchgate.net This "tagging" of nascent RNA allows it to be distinguished from pre-existing RNA. The stable isotopes in 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂ make it an excellent agent for such studies. The distinct mass imparted by the ¹³C and ¹⁵N atoms enables clear separation and identification of labeled RNA species from the unlabeled background using mass spectrometry. researchgate.net
This approach, often coupled with high-throughput sequencing (a method termed AIR-seq has been developed using a similar azido-nucleoside), allows for a global analysis of transcription. nih.gov Researchers can perform pulse-chase experiments where cells are first exposed to the labeled uridine (B1682114) analogue (the "pulse") and then transferred to a medium with unlabeled nucleosides (the "chase"). By isolating and quantifying the labeled RNA at various time points during the chase, the degradation rates (turnover) of different RNA transcripts can be determined. nih.gov This provides a dynamic view of gene expression, revealing how quickly different RNAs are synthesized and cleared in response to cellular signals or environmental stress. nih.govnih.gov
Analysis of Nucleoside Incorporation into DNA and RNA
A critical aspect of using nucleoside analogues in research is confirming and quantifying their incorporation into nucleic acids. The 2'-fluoro modification on compounds like 2',2'-Difluoro-2'-deoxyuridine (B193463) is known to be incorporated into both DNA and RNA in vivo. nih.gov Studies using 2'-fluorouridine (2'-FU) and 2'-fluorocytidine (2'-FC) have demonstrated their integration into the nucleic acids of various tissues in animal models. nih.gov
The presence of ¹³C and ¹⁵N₂ labels in 2',2'-Difluoro-2'-deoxyuridine simplifies this analysis immensely. Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is a highly sensitive method used to detect and quantify such modified nucleosides within complex biological samples. nih.gov The specific mass shift created by the isotopes provides an unambiguous signature for the analogue, allowing for its precise measurement even at very low levels of incorporation. This is crucial for understanding the extent to which the analogue is utilized by cellular polymerases and for correlating the level of incorporation with observed biological effects. nih.govresearchgate.net For example, research on dFdC has established a strong correlation between the amount of the analogue incorporated into cellular DNA and its cytotoxic activity. nih.govresearchgate.net
Table 2: Incorporation of 2'-Fluoropyrimidines in Rat Tissues after 90-Day Administration
| Compound | Tissue | Incorporation Detected |
|---|---|---|
| 2'-Fluorouridine (2'-FU) | Liver | DNA and RNA nih.gov |
| Spleen | DNA nih.gov | |
| Testis | DNA nih.gov | |
| Muscle | DNA nih.gov | |
| Kidney | DNA nih.gov |
This table summarizes findings on the incorporation of related 2'-fluoro-modified nucleosides into the DNA and RNA of various tissues, demonstrating the principle of in vivo incorporation.
Probing Post-Transcriptional RNA Modifications and Epitranscriptomic Dynamics
The field of epitranscriptomics explores the diverse landscape of chemical modifications on RNA that occur after transcription. nih.gov These modifications play critical roles in regulating RNA structure, stability, and function. nih.gov Metabolic labeling with 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂ offers a strategic approach to study the dynamics of these modifications.
By pulse-labeling cells with the isotopically heavy uridine analogue, a cohort of newly synthesized RNA is tagged. This labeled RNA can then be isolated from the total RNA pool. Using mass spectrometry, researchers can analyze this specific population of RNA to identify not only the incorporated analogue but also other canonical and modified nucleosides. This allows for the study of the timing and sequence of post-transcriptional modification events on newly made transcripts. Because all modifications, with the exception of pseudouridine, result in a mass increase, mass spectrometry is an ideal detection method. nih.gov The ¹³C and ¹⁵N₂ labels provide a clear baseline, enabling the deconvolution of complex spectra to map the epitranscriptomic landscape on a specific set of time-resolved transcripts. This can reveal how modification patterns change in response to cellular development, disease, or external stimuli. nih.gov
Studying DNA Repair Mechanisms and Analogue Integration
Cells possess a sophisticated set of DNA repair pathways to correct damage and maintain genomic integrity. nih.gov When nucleoside analogues are incorporated into DNA, they can be recognized as lesions by these repair systems. For instance, the thymidine analogue EdU has been shown to be a substrate for the nucleotide excision repair (NER) pathway, which typically removes bulky DNA adducts. nih.gov
The use of 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂ can provide detailed insights into how the cell handles such a modified base. After incorporation, researchers can track the fate of the labeled analogue. If it is recognized as damage, repair enzymes will excise a short patch of DNA containing the analogue. nih.govsketchy.com The ¹³C and ¹⁵N₂ labels allow for the sensitive detection of these excised fragments, confirming the activity of the repair pathway. Furthermore, by studying cells deficient in specific repair pathways (e.g., mismatch repair or base excision repair), one can determine the precise mechanism responsible for recognizing and removing the analogue. brandeis.edulecturio.com Studies with dFdC have shown that its monophosphate form is resistant to removal by the 3'→5' exonuclease activity of DNA polymerase epsilon, a proofreading function, which distinguishes its action from other analogues like arabinosylcytosine. nih.govresearchgate.net This highlights how the unique chemical structure of the analogue influences its interaction with the DNA repair machinery.
Enzymological and Molecular Interaction Studies
Substrate Specificity and Kinetic Analysis of Nucleoside-Modifying Enzymes
The activation and catabolism of 2',2'-Difluoro-2'-deoxyuridine (B193463) are governed by several nucleoside-modifying enzymes. The initial and rate-limiting step in its activation is the phosphorylation to 2',2'-difluoro-2'-deoxyuridine monophosphate (dFdCMP) by deoxycytidine kinase (dCK). nih.govvumc.nl Concurrently, it can be inactivated through deamination to 2',2'-difluorodeoxyuridine (dFdU) by cytidine (B196190) deaminase (CDA). nih.govnih.gov
Kinetic studies with purified human dCK have shown that 2',2'-Difluoro-2'-deoxyuridine is a good substrate for this enzyme, with a Michaelis constant (Km) value of 4.6 µM, comparable to the natural substrate deoxycytidine (CdR), which has a Km of 1.5 µM. nih.gov This indicates a high affinity of dCK for gemcitabine (B846), facilitating its efficient conversion to the active monophosphate form. Further studies have indicated that a specific mutation (S74Q) in dCK can increase the catalytic rate (kcat) for gemcitabine by 3-fold. researchgate.net
Conversely, 2',2'-Difluoro-2'-deoxyuridine is also a substrate for cytidine deaminase (CDA), which converts it into an inactive metabolite. The Km value for gemcitabine with CDA is 95.7 µM, while for the natural substrate deoxycytidine, it is 46.3 µM. nih.gov Although it is a substrate for CDA, its affinity is lower than that for dCK, favoring its activation.
Another enzyme, thymidine (B127349) kinase 2, a mitochondrial enzyme, has also been shown to phosphorylate gemcitabine. researchgate.net Furthermore, nucleoside deoxyribosyltransferases (NDTs) have been explored for their ability to synthesize nucleoside analogs, and studies have been conducted to improve their activity towards fluorinated deoxyribonucleosides. nih.govresearchgate.netwikipedia.orgresearchgate.net
| Enzyme | Substrate | Km (µM) | Reference |
|---|---|---|---|
| Deoxycytidine Kinase (dCK) | dFdC | 4.6 | nih.gov |
| Deoxycytidine Kinase (dCK) | Deoxycytidine (CdR) | 1.5 | nih.gov |
| Cytidine Deaminase (CDA) | dFdC | 95.7 | nih.gov |
| Cytidine Deaminase (CDA) | Deoxycytidine (CdR) | 46.3 | nih.gov |
Characterization of Interactions with DNA Polymerases and Nucleotide Kinases
Once phosphorylated to its di- and triphosphate forms, the metabolites of 2',2'-Difluoro-2'-deoxyuridine interact with DNA polymerases and nucleotide kinases, leading to the disruption of DNA synthesis. nih.gov The phosphorylation of dFdCMP to dFdCDP is catalyzed by UMP/CMP kinase (CMPK1), and the subsequent phosphorylation to dFdCTP is carried out by nucleoside-diphosphate kinase (NDPK). nih.govvumc.nl
The triphosphate metabolite, dFdCTP, acts as a competitive inhibitor of the natural substrate, deoxycytidine 5'-triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerases. nih.govnih.gov Studies have shown that DNA polymerase β can incorporate dFdCTP opposite a template guanine. nih.gov The efficiency of incorporation (kpol/Kd) is comparable to that of the natural nucleotide dCTP. nih.gov
A key feature of its mechanism is "masked chain termination." nih.govselleckchem.com After the incorporation of dFdCTP into the DNA strand, DNA polymerases can add one more deoxynucleotide before DNA synthesis is halted. nih.govselleckchem.com This makes it difficult for the proofreading exonuclease activity of DNA polymerases to remove the incorporated gemcitabine, effectively locking it into the DNA. selleckchem.com
Recent research has also uncovered that gemcitabine and its phosphate (B84403) derivatives can inhibit the 3'–5' exonuclease activity of DNA polymerase I. The inhibitory efficiency increases with the number of phosphate groups (dFdC < dFdCMP < dFdCDP < dFdCTP). This inhibition of the proofreading function further enhances the persistence of the incorporated drug in the DNA, contributing to its cytotoxic effect.
| Enzyme | Interaction | Mechanism | Reference |
|---|---|---|---|
| DNA Polymerase β | Incorporation into DNA | Competes with dCTP for incorporation opposite template guanine. | nih.gov |
| DNA Polymerases (general) | Chain Termination | "Masked chain termination" - allows addition of one more nucleotide before halting synthesis. | nih.govselleckchem.com |
| DNA Polymerase I (exonuclease domain) | Inhibition of Proofreading | Inhibits 3'–5' exonuclease activity, preventing removal of the incorporated drug. |
Investigation of Thymidylate Synthase (TS) Inhibition Mechanisms by dFdUMP
Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. While the primary mechanism of action for fluoropyrimidines like 5-fluorouracil (B62378) involves the direct inhibition of TS by its metabolite fluorodeoxyuridine monophosphate (FdUMP), the role of 2',2'-difluoro-2'-deoxyuridine monophosphate (dFdUMP) in TS inhibition is less direct.
The primary mechanism of gemcitabine is not the direct inhibition of TS. nih.gov Instead, its diphosphate (B83284) form, dFdCDP, is a potent inhibitor of ribonucleotide reductase. nih.gov This enzyme is responsible for converting ribonucleotides to deoxyribonucleotides, and its inhibition leads to a depletion of the cellular pool of deoxyribonucleotides, including dCTP. nih.gov This depletion enhances the competitive advantage of dFdCTP for incorporation into DNA.
Analysis of Nucleoside Transporter Mechanisms and Substrate Recognition
As a hydrophilic molecule, 2',2'-Difluoro-2'-deoxyuridine requires specialized transporter proteins to cross the cell membrane. nih.gov Its cellular uptake is primarily mediated by members of two families of nucleoside transporters: the sodium-independent equilibrative nucleoside transporters (ENTs) and the sodium-dependent concentrative nucleoside transporters (CNTs). vumc.nl
The human equilibrative nucleoside transporter 1 (hENT1) is considered the main transporter for gemcitabine uptake into cells. Studies in various cancer cell lines, including pancreatic and mantle cell lymphoma, have demonstrated a strong correlation between the expression levels of hENT1 and the uptake and cytotoxicity of gemcitabine. Higher hENT1 expression is generally associated with increased sensitivity to the drug.
Human concentrative nucleoside transporters, such as hCNT1 and hCNT3, also contribute to gemcitabine transport, although often to a lesser extent than hENT1. In some cellular contexts, the expression of hCNT1 can significantly influence gemcitabine sensitivity. The affinity of these transporters for gemcitabine varies. For instance, bacterial NupG transporters, which are structurally related to human ENTs, have shown a high affinity for gemcitabine with KM values in the range of 2.5–3.0 µM, which is significantly higher than that reported for human transporters.
| Transporter | Family | Role in dFdC Transport | Reference |
|---|---|---|---|
| hENT1 | Equilibrative Nucleoside Transporter (ENT) | Primary transporter for dFdC uptake in many cancer cells. | |
| hENT2 | Equilibrative Nucleoside Transporter (ENT) | Contributes to dFdC uptake. | |
| hCNT1 | Concentrative Nucleoside Transporter (CNT) | Contributes to dFdC uptake and can influence sensitivity. | |
| hCNT3 | Concentrative Nucleoside Transporter (CNT) | Contributes to dFdC uptake. |
Broader Research Impact and Future Perspectives
Contributions to Fundamental Understanding of Nucleoside Analog Metabolic Fate
The use of stable isotope-labeled compounds like 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂ is central to elucidating the metabolic journey of nucleoside analogs within biological systems. wikipedia.org Gemcitabine (B846) (dFdC) is a prodrug that requires intracellular phosphorylation to become active cytotoxic agents (dFdCDP and dFdCTP) that disrupt DNA synthesis. nih.govyoutube.comyoutube.com However, a significant portion of gemcitabine is rapidly converted by the enzyme cytidine (B196190) deaminase into its main metabolite, 2',2'-difluoro-2'-deoxyuridine (B193463) (dFdU). youtube.comnucleosyn.comnih.govcaymanchem.com
By using the ¹³C and ¹⁵N labeled version of dFdU, researchers can precisely track and quantify its formation from gemcitabine and its subsequent metabolic transformations without the safety concerns associated with radioactive isotopes. chembk.com This technique, often employing mass spectrometry or nuclear magnetic resonance (NMR), allows for the differentiation of the administered compound from endogenous molecules, providing clear insights into pharmacokinetic and metabolic pathways. wikipedia.orgchembk.com The synthesis of gemcitabine-¹³C,¹⁵N₂ and its subsequent deamination to the labeled dFdU metabolite has been confirmed to produce high-purity compounds suitable for these detailed drug metabolism studies. xml-journal.net
Development of Novel Isotope-Labeled Probes for Diverse Biochemical Investigations
Isotope labeling is a powerful technique for creating molecular probes or tracers to track the path of molecules through biochemical reactions and metabolic pathways. wikipedia.orgfiveable.me 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂ is a prime example of such a probe. Its primary application is as an internal standard for the quantification of its unlabeled counterpart, dFdU, in biological samples using mass spectrometry-based methods like GC-MS or LC-MS. nucleosyn.comcaymanchem.com
The use of stable isotope-labeled internal standards is the gold standard for quantitative analysis because they behave nearly identically to the analyte during sample preparation and analysis, correcting for variations in extraction, derivatization, and instrument response. chembk.com This leads to highly accurate and precise measurements, which are critical in pharmacokinetic studies.
Beyond quantification, these labeled probes are instrumental in:
Metabolic Flux Analysis: Studying the rate of turnover of metabolites within a metabolic network.
Drug Development: Understanding the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. medchemexpress.com
Structural Studies: Aiding in the structural analysis of large molecules like DNA and RNA through techniques like NMR spectroscopy. silantes.com
The development and availability of labeled nucleosides such as 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂ provide researchers with essential tools for a wide array of biochemical investigations. xml-journal.netsilantes.com
Integration with Multi-Omics Approaches for Systems-Level Biological Understanding
The integration of stable isotope labeling with multi-omics platforms, particularly metabolomics, is revolutionizing our understanding of biological systems. nih.gov Metabolomics aims to measure the complete set of small-molecule metabolites in a biological sample, providing a snapshot of its physiological state. nih.govnih.gov When combined with stable isotope tracers, it allows for a dynamic view of metabolic fluxes and pathway activities, a field known as fluxomics. nih.govbioanalysis-zone.com
This integrated approach offers solutions to major limitations in traditional metabolomics by improving metabolite identification, enabling absolute quantification, and allowing for the measurement of metabolic fluxes. nih.gov For instance, researchers have used metabolic profiling to identify distinct metabolic signatures in pancreatic cancer cells that are either sensitive or resistant to gemcitabine. nih.gov By introducing 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂ or its parent compound, gemcitabine-¹³C,¹⁵N₂, into such a system, one could directly trace the flow of the drug and its metabolites through various pathways, linking it to the broader metabolic response of the cell.
This systems-level view helps to:
Identify metabolic bottlenecks and regulatory nodes. fiveable.me
Discover novel metabolic pathways. nih.gov
Understand complex drug resistance mechanisms. nih.gov
Unravel the interconnectivity of different metabolic networks. nih.gov
The combination of stable isotope labeling with proteomics (e.g., SILAC) and other omics technologies further enhances this system-wide perspective, allowing for a more holistic understanding of cellular function in health and disease. nih.gov
Advancements in Non-Invasive Cellular Imaging and In Vivo Metabolic Tracking Technologies
A significant frontier in biomedical research is the ability to monitor metabolic processes non-invasively within living organisms. Stable isotope labeling is a key enabling technology for this pursuit. While many isotope tracking studies rely on analyzing tissue or fluid samples ex vivo using mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy offers a powerful alternative for in vivo measurements. nih.govnih.gov
Magnetic Resonance Spectroscopy (MRS) is a non-invasive technique that can detect and quantify molecules containing NMR-active nuclei, such as ¹³C and ¹⁵N, in living tissues. nih.govnih.gov By administering a compound labeled with these stable isotopes, such as gemcitabine-¹³C,¹⁵N₂ which metabolizes to labeled dFdU, researchers can track the drug's distribution, metabolism, and target engagement in real-time within an animal model or even a human subject. nih.gov
These advancements allow for:
Direct observation of metabolic pathways in their native environment. nih.gov
Quantitative assessment of how a tumor's metabolism responds to therapy. nih.gov
Personalized medicine approaches, where a drug's metabolic effect can be monitored in individual patients.
The use of stable isotopes like ¹³C and ¹⁵N avoids the radiation exposure associated with other imaging tracers (e.g., those used in PET scans), making them particularly suitable for longitudinal studies that require repeated measurements over time.
Innovations in Computational and Bioinformatic Tools for Isotopic Data Analysis
The increasing sophistication of isotope labeling experiments, especially when combined with high-resolution mass spectrometry and multi-omics approaches, generates vast and complex datasets. digitellinc.com A major bottleneck in the research pipeline is the analysis and interpretation of this data. digitellinc.com In response, the scientific community has developed a suite of innovative computational and bioinformatic tools. nih.gov
These software packages are designed to address various stages of the data analysis workflow:
Data Correction: Tools like IsoCor are used to correct raw mass spectrometry data for the natural abundance of isotopes, which is crucial for accurately determining the extent of labeling. oup.com
Isotopologue Detection: Software such as geoRge and Miso can automatically detect and quantify isotopically labeled compounds in complex metabolomics datasets. oup.comnih.gov
Metabolic Flux Analysis: Advanced platforms like 13CFLUX2, OpenFLUX, and METRAN use the labeling data to model and calculate the rates of reactions throughout metabolic networks. mit.edu13cflux.netnih.gov
Data Visualization: Many tools provide graphical interfaces to help researchers visualize and interpret the complex isotopic data in the context of known metabolic pathways. 13cflux.netnumberanalytics.com
The development of these computational tools is critical for leveraging the full potential of data from experiments using tracers like 2',2'-Difluoro-2'-deoxyuridine-¹³C,¹⁵N₂. digitellinc.com Future innovations will likely focus on integrating machine learning and artificial intelligence to handle even larger datasets and to predict metabolic responses to various stimuli. numberanalytics.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
